3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
Overview
Description
D-Ribonolactone: is a carbohydrate derivative belonging to the aldonolactone family. It is a five-membered lactone (γ-lactone) with the molecular formula C5H8O5 and a molecular weight of 148.11 g/mol . This compound is a versatile chiral pool used in the synthesis of various natural products and biologically relevant scaffolds .
Scientific Research Applications
D-Ribonolactone is widely used in scientific research due to its versatility:
Safety and Hazards
Future Directions
D-Ribonolactone is a versatile synthetic precursor of biologically relevant scaffolds . It has been used in the synthesis of C-nucleosides, which have gained renewed interest due to their antiviral activity . The use of benzylidene as a ribonolactone protecting group useful in the synthesis of C-purine nucleosides analogues has been investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribonolactone can be synthesized from D-ribose through selective anomeric oxidation using bromine. The process involves dissolving D-ribose in water with sodium bicarbonate, followed by the addition of bromine at a controlled temperature to prevent excessive heat . The reaction mixture is then treated with sodium bisulfite to remove any residual bromine, and the product is crystallized from ethanol .
Industrial Production Methods: Industrial production of D-Ribonolactone often involves the use of continuous flow microchannel reactors, which offer advantages such as shorter reaction times and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-ribonate.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Common Reagents and Conditions:
Oxidation: Bromine in aqueous solution, followed by sodium bisulfite.
Reduction: Catalytic hydrogenation using metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
D-Ribonate: Formed through oxidation.
C-Nucleosides: Formed through nucleophilic substitution reactions.
Mechanism of Action
D-Ribonolactone acts as an inhibitor of β-galactosidase in Escherichia coli, with a Ki of 26 mM . The inhibition mechanism involves binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition can be utilized in various biochemical assays and research applications.
Comparison with Similar Compounds
D-Gluconolactone: Another aldonolactone with a six-membered ring (δ-lactone) that is commonly used in food and pharmaceutical industries.
L-Ribonolactone: The L-isomer of D-Ribonolactone, which has similar chemical properties but different biological activities.
Uniqueness: D-Ribonolactone is unique due to its five-membered ring structure, which provides distinct reactivity and stability compared to six-membered lactones like D-Gluconolactone . Its ability to serve as a chiral pool for the synthesis of various natural products and its role as a precursor for C-nucleosides highlight its importance in both synthetic chemistry and medicinal research .
Properties
IUPAC Name |
3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863521 | |
Record name | 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-08-3 | |
Record name | D-Ribonolactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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